N-Formyl-D-leucyl-L-tryptophyl-D-leucyl-L-tryptophan
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Overview
Description
N-Formyl-D-leucyl-L-tryptophyl-D-leucyl-L-tryptophan is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of two leucine and two tryptophan residues, with a formyl group attached to the N-terminal leucine. The specific arrangement of D- and L- amino acids in this peptide contributes to its distinct biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-D-leucyl-L-tryptophyl-D-leucyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the formyl group is introduced at the N-terminal leucine through a formylation reaction.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers that utilize SPPS techniques. These machines can efficiently produce large quantities of peptides with high purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities or incomplete sequences.
Chemical Reactions Analysis
Types of Reactions: N-Formyl-D-leucyl-L-tryptophyl-D-leucyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residues in the peptide can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the formyl group, converting it to an amine.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with other residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Amino acid derivatives and coupling reagents such as HATU or DIC are commonly used in peptide synthesis.
Major Products:
Oxidation: Formation of N-formyl-kynurenine derivatives.
Reduction: Conversion to N-amino-D-leucyl-L-tryptophyl-D-leucyl-L-tryptophan.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
N-Formyl-D-leucyl-L-tryptophyl-D-leucyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and interactions with receptors.
Medicine: Potential therapeutic applications in modulating immune responses and as a lead compound for drug development.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-Formyl-D-leucyl-L-tryptophyl-D-leucyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors on cell surfaces. The formyl group at the N-terminus plays a crucial role in binding to formyl peptide receptors (FPRs), which are involved in immune cell chemotaxis. Upon binding to FPRs, the peptide can activate signaling pathways that lead to various cellular responses, including chemotaxis, cytokine release, and immune modulation.
Comparison with Similar Compounds
N-Formylmethionine-leucyl-phenylalanine (fMLF): A tripeptide with a similar formyl group at the N-terminus, known for its role in immune cell chemotaxis.
Leuprolide: A synthetic nonapeptide used in medicine, with a different sequence but similar peptide structure.
Uniqueness: N-Formyl-D-leucyl-L-tryptophyl-D-leucyl-L-tryptophan is unique due to its specific arrangement of D- and L- amino acids, which can influence its binding affinity and specificity for receptors. This distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61972-10-9 |
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Molecular Formula |
C35H44N6O6 |
Molecular Weight |
644.8 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-formamido-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C35H44N6O6/c1-20(2)13-28(38-19-42)32(43)40-30(15-22-17-36-26-11-7-5-9-24(22)26)34(45)39-29(14-21(3)4)33(44)41-31(35(46)47)16-23-18-37-27-12-8-6-10-25(23)27/h5-12,17-21,28-31,36-37H,13-16H2,1-4H3,(H,38,42)(H,39,45)(H,40,43)(H,41,44)(H,46,47)/t28-,29-,30+,31+/m1/s1 |
InChI Key |
PTAZUESCIYXDML-VKONIRKNSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC=O |
Origin of Product |
United States |
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